molecular formula C11H22N2O3 B3026676 tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate CAS No. 1053656-94-2

tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate

Cat. No. B3026676
CAS RN: 1053656-94-2
M. Wt: 230.30
InChI Key: RZCWERACOAHBGR-UHFFFAOYSA-N
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Description

The compound tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is structurally related to various other tert-butyl diazepane carboxylates that have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related tert-butyl diazepane carboxylates has been reported in the literature. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, which involved an innovative approach starting from a chiral lactone and included an epimerization/hydrolysis step .

Molecular Structure Analysis

The molecular structure of tert-butyl diazepane carboxylates can be complex due to the presence of multiple chiral centers and the potential for different conformations. X-ray crystallography studies have been used to determine the solid-state conformation of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which was found to have an axial orientation of the isobutyl side chain in the piperidine ring .

Chemical Reactions Analysis

Tert-butyl diazepane carboxylates can undergo various chemical reactions. Lithiation reactions have been performed on tert-butyl cyclopropanecarboxylates, followed by reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to yield α-substituted esters . Additionally, N-tert-butanesulfinyl imines, which can be derived from tert-butyl diazepane carboxylates, serve as versatile intermediates for the asymmetric synthesis of amines and can be activated for the addition of various nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl diazepane carboxylates are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting reactivity and solubility. The hydroxymethyl group in tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate would be expected to confer additional reactivity, allowing for further functionalization. Thermal, X-ray, and DFT analyses of related compounds have provided insights into their stability, molecular packing, and intramolecular interactions, such as hydrogen bonding, which can significantly influence their chemical behavior .

Scientific Research Applications

Synthesis and Chemical Modifications

Intermediate in Drug Development

Radiochemical Applications

Structural Analysis and Crystallography

  • Its derivatives have been analyzed for their crystal structures, providing insights into molecular configurations and interactions, which are crucial for the design of novel compounds with specific properties (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis of α-Hydroxy Carboxylic Acids

  • The tert-butyl group has been employed in the efficient synthesis of α-hydroxy carboxylic acids from α-amino acids, highlighting its role in novel synthetic methodologies (Stuhr-Hansen, Padrah, & Strømgaard, 2014).

Synthesis of Novel Liquid Crystalline Compounds

Development of Enantiomerically Pure Compounds

Catalytic Applications

  • Derivatives of tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate have been explored for their catalytic properties in various chemical reactions, such as the oxidation of alcohols, demonstrating its utility in organic synthesis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more context, it’s difficult to provide a detailed explanation .

Safety and Hazards

While specific safety and hazard data for this compound are not available, handling of similar organic compounds requires appropriate safety measures. This includes avoiding ingestion, inhalation, or contact with skin and eyes. In case of accidental exposure, immediate medical attention may be required .

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCWERACOAHBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142273
Record name 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate

CAS RN

1053656-94-2
Record name 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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